molecular formula C21H20FN5O B11194137 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide

4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide

Cat. No.: B11194137
M. Wt: 377.4 g/mol
InChI Key: GSEMJWVZZLGVMY-UHFFFAOYSA-N
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Description

4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydroisoquinoline moiety, and a pyrimidine carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzyl halide.

    Attachment of the Tetrahydroisoquinoline Moiety: This step involves the formation of a tetrahydroisoquinoline intermediate, which is then coupled with the pyrimidine core through a reductive amination reaction.

    Final Assembly: The final step involves the coupling of the amino group with the carboxamide group under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution Products: Substituted derivatives with different functional groups replacing the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-N-[(2-CHLOROPHENYL)METHYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDINE-5-CARBOXAMIDE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    4-AMINO-N-[(2-BROMOPHENYL)METHYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDINE-5-CARBOXAMIDE: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 4-AMINO-N-[(2-FLUOROPHENYL)METHYL]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PYRIMIDINE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C21H20FN5O

Molecular Weight

377.4 g/mol

IUPAC Name

4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H20FN5O/c22-18-8-4-3-6-15(18)11-24-20(28)17-12-25-21(26-19(17)23)27-10-9-14-5-1-2-7-16(14)13-27/h1-8,12H,9-11,13H2,(H,24,28)(H2,23,25,26)

InChI Key

GSEMJWVZZLGVMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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